molecular formula C20H24N2O6S B2391726 3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate CAS No. 1185722-10-4

3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol oxalate

Cat. No.: B2391726
CAS No.: 1185722-10-4
M. Wt: 420.48
InChI Key: ZXYQITYGEZQHOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a novel phenothiazine compound, N-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)piperidine-1-carboxamide (PTZ–PIP), was synthesized and characterized by Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (1H and 13C NMR), and mass spectrometry .


Molecular Structure Analysis

The molecular formula of 3-((2-hydroxy-3-(10H-phenothiazin-10-yl)propyl)amino)propan-1-ol is C18H22N2O2S . The average mass is 330.444 Da and the monoisotopic mass is 330.140198 Da .

Scientific Research Applications

Synthesis and Pharmaceutical Importance

A significant focus has been on the synthesis of derivatives of phenothiazine due to their notable antimicrobial activity. For instance, the synthesis of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one demonstrated antimicrobial properties, indicating the potential for developing new therapeutic agents (Bansode, Dongre, & Dongre, 2009). Similarly, N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide derivatives were synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities, showcasing acceptable activities in these areas (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Enzymatic Synthesis

Enzyme-catalyzed processes have been developed for the efficient synthesis of enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, starting from racemic ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates. This highlights the versatility and efficiency of biocatalysis in producing compounds with potential pharmaceutical applications (Brem, Toșa, Paizs, Vass, & Irimie, 2010).

Material Science Applications

In material science, the exploration of renewable building blocks for enhancing the reactivity of molecules towards benzoxazine ring formation stands out. Phloretic acid, a naturally occurring phenolic compound, has been used to bring phenolic functionalities to molecules or macromolecules, demonstrating its utility in creating materials with suitable thermal and thermo-mechanical properties for various applications. This approach not only highlights the sustainability aspect of material synthesis but also opens up possibilities for a wide range of applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Antimicrobial Activity

The antimicrobial activity of phenothiazine derivatives remains a significant area of research. For instance, phenothiazine-3-sulfonate derivatives have been synthesized and evaluated for their biological activity, showing promising antibacterial effects. This demonstrates the potential of these compounds in developing new antimicrobial agents (Vasudha, Rao, Reddy, & Baru, 2016).

Properties

IUPAC Name

1-(3-hydroxypropylamino)-3-phenothiazin-10-ylpropan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S.C2H2O4/c21-11-5-10-19-12-14(22)13-20-15-6-1-3-8-17(15)23-18-9-4-2-7-16(18)20;3-1(4)2(5)6/h1-4,6-9,14,19,21-22H,5,10-13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYQITYGEZQHOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(CNCCCO)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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